4-Bromo-3-(trifluoromethoxy)benzonitrile
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Overview
Description
4-Bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(trifluoromethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-(trifluoromethoxy)benzonitrile with a brominating agent. The reaction typically takes place in a solvent such as diethyl ether and under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethoxy group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and nitrile groups intact .
Scientific Research Applications
4-Bromo-3-(trifluoromethoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can form hydrogen bonds with proteins, potentially altering their function. This interaction can lead to changes in enzyme activity or receptor binding, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the bromine atom, which affects its reactivity and applications.
3-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group but lacks the nitrile group, leading to different chemical properties and uses.
4-Bromobenzotrifluoride: Similar structure but with the trifluoromethyl group instead of the trifluoromethoxy group, resulting in different reactivity and applications.
Uniqueness
4-Bromo-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCRVTNJCBKIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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